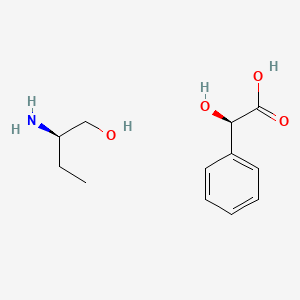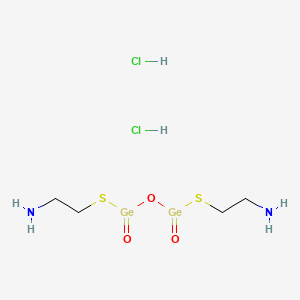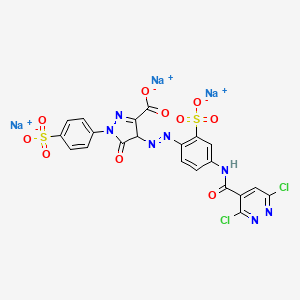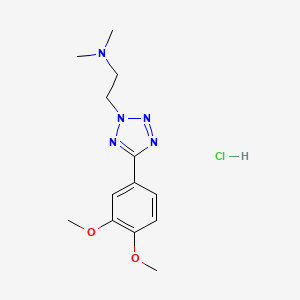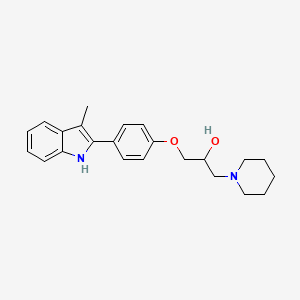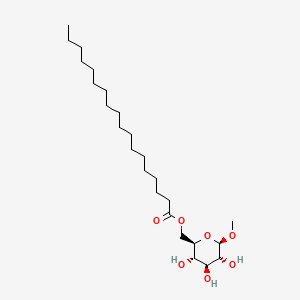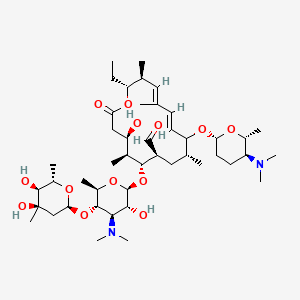
1-Methyl-3-pyrrolidinylxanthene-9-carboxylate sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AHR 361 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:
Formation of the core structure: This step involves the cyclization of aromatic precursors under high-temperature conditions.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or halogen groups through reactions like electrophilic substitution or nucleophilic addition.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of AHR 361 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch processing: Large-scale reactors are used to carry out the synthesis in batches.
Continuous flow processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
AHR 361 undergoes various chemical reactions, including:
Oxidation: AHR 361 can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert AHR 361 to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the AHR 361 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
Applications De Recherche Scientifique
AHR 361 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the interactions of aryl hydrocarbon receptors with various ligands.
Biology: Investigated for its role in cellular differentiation and immune responses.
Medicine: Explored for its potential therapeutic applications in cancer treatment and immune modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
AHR 361 exerts its effects by binding to the aryl hydrocarbon receptor, leading to the activation of this transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A well-known ligand for the aryl hydrocarbon receptor with high affinity and toxicity.
6-Formylindolo[3,2-b]carbazole (FICZ): An endogenous ligand with roles in immune regulation.
Indole-3-carbinol (I3C): A dietary compound that modulates aryl hydrocarbon receptor activity.
Uniqueness of AHR 361
AHR 361 is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor. Unlike other ligands, AHR 361 exhibits distinct biological activities, making it a valuable tool for studying the receptor’s functions and potential therapeutic applications.
Propriétés
Numéro CAS |
102585-07-9 |
|---|---|
Formule moléculaire |
C19H21NO7S |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
1-methyl-3-pyrrolidin-1-yl-9H-xanthene-9-carboxylic acid;sulfuric acid |
InChI |
InChI=1S/C19H19NO3.H2O4S/c1-12-10-13(20-8-4-5-9-20)11-16-17(12)18(19(21)22)14-6-2-3-7-15(14)23-16;1-5(2,3)4/h2-3,6-7,10-11,18H,4-5,8-9H2,1H3,(H,21,22);(H2,1,2,3,4) |
Clé InChI |
PUNVKRAPJFDGHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(C3=CC=CC=C3O2)C(=O)O)N4CCCC4.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1-[(E,3S,4R)-3,4,5-trihydroxypent-1-enyl]pyrimidine-2,4-dione](/img/structure/B15187361.png)
